5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound characterized by the presence of both pyridine and oxadiazole rings. This compound has gained attention in various fields of research due to its potential applications in medicinal chemistry and material science. The molecular formula of this compound is CHBrNO, with a molecular weight of 241.04 g/mol. Its unique structure allows it to serve as an intermediate in the synthesis of more complex heterocyclic compounds and as a precursor for developing pharmaceutical agents targeting neurological and inflammatory diseases.
This compound falls under the category of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and one oxygen atom. The classification can be further detailed as follows:
The synthesis of 5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine typically involves cyclization reactions starting from appropriate precursors. A common synthetic route includes:
In laboratory settings, the reaction conditions are optimized for higher yields and purity. Although specific industrial methods for this compound are not well-documented, scaling up laboratory synthesis usually involves continuous flow processes to enhance efficiency and safety .
The molecular structure of 5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine can be represented using various notations:
Key structural features include:
The structural data indicates significant interactions between the nitrogen atoms in the oxadiazole ring and the surrounding atoms, which may influence its reactivity and biological activity .
5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine is capable of undergoing several types of chemical reactions:
These reactions enable the exploration of diverse derivatives that may exhibit enhanced biological activities or novel properties .
The physical properties of 5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine include:
Property | Value |
---|---|
Molecular Formula | CHBrNO |
Molecular Weight | 241.04 g/mol |
Purity | 95% |
Chemical properties include:
Spectroscopic data (e.g., Nuclear Magnetic Resonance and Infrared Spectroscopy) can provide insights into its functional groups and structural integrity .
The scientific applications of 5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine are diverse:
The cyclization of hydrazide precursors represents the most established route for synthesizing 5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine. This method involves reacting 5-bromonicotinohydrazide with cyanating agents (e.g., cyanogen bromide) or carbonyl sources to form intermediate diacylhydrazides. Subsequent intramolecular cyclodehydration is achieved using p-toluenesulfonyl chloride (TsCl) and triethylamine (TEA) in dichloromethane (DCM), yielding the target oxadiazole. Optimization studies reveal that maintaining anhydrous conditions and a temperature of 0–5°C during cyclization suppresses diacetylated byproducts, improving yields to 70–85% [2] [6]. For bromopyridine derivatives, electron-withdrawing effects of bromine accelerate ring closure but necessitate stoichiometric control of TsCl to prevent N-sulfonylation [9].
Table 1: Optimization of Cyclization Conditions
Dehydrating Agent | Base | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
TsCl | Triethylamine | DCM | 0–5 | 85 |
POCl₃ | Pyridine | Toluene | 110 | 62 |
P₂O₅ | — | Xylene | 140 | 45 |
Alternative multi-step pathways commence with functionalization of the pyridine core prior to oxadiazole formation. 5-Bromo-3-pyridinecarboxylic acid is esterified (MeOH/H₂SO₄), followed by hydrazinolysis (80% hydrazine hydrate) to yield 5-bromonicotinohydrazide. This intermediate is then condensed with cyanogen bromide (BrCN) in ethanol under reflux, directly forming 5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine in a single step. Critical purification via recrystallization from ethanol/water mixtures achieves >95% purity, as confirmed by HPLC and elemental analysis [1] [9]. Challenges include managing exothermic reactions during BrCN addition and minimizing hydrolysis of the oxadiazole ring under acidic conditions.
Nitrile-based pathways offer mercury-free alternatives. Hydrazide precursors react with trimethylsilyl azide (TMSN₃) and n-butyl nitrite in acetonitrile, generating tetrazolyl intermediates that rearrange to oxadiazoles under thermal conditions (80°C). Yields reach 65–75%, though bromine substituents necessitate longer reaction times (24–36 h) [2]. Microwave-assisted cyclization (150°C, 20 min) using polymer-supported carbodiimide catalysts accelerates the process, achieving 89% yield and reducing metal contamination to <10 ppm [7]. For heterocyclic substrates like bromopyridine, Pd-catalyzed C–N coupling enables late-stage modifications post-cyclization, enhancing molecular diversity [2].
Continuous flow chemistry significantly enhances the synthesis’s industrial viability. A two-step protocol integrates:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7